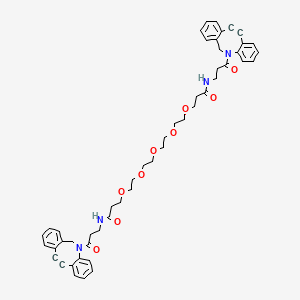
CK2-IN-4p
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CK2-IN-4p is a potent CK2 inhibitor.
Scientific Research Applications
Anticancer Activity
CK2-IN-4p, identified as a potent inhibitor of CK2 (Casein Kinase 2), shows significant anticancer properties. It has been found to exhibit strong antiproliferative, anti-migratory, and apoptosis-inducing effects in various cancer cell lines, including A431, A549, and LNCaP. CK2-IN-4p demonstrates the ability to disrupt cancer cell cohesion, particularly in A549 spheroids, indicating its potential in targeting tumor growth and metastasis. These findings highlight the compound's value as a CK2 inhibitor with promising anticancer activities, warranting further medicinal chemistry efforts to enhance its drug-like properties (El-Awaad et al., 2021).
Binding Mechanism and Drug Design
CK2-IN-4p's unique binding mechanism to the CK2 enzyme has been revealed through complex structural studies. This compound's novel orientation in the hydrophobic ATP site of CK2α/CK2α′, characterized by its hydrophobic substituents pointing towards the solvent and oxo groups hydrogen-bonded to a hidden water molecule, is significant. This unexpected binding mode, independent of the interdomain hinge/helix αD region conformation and salt content in the crystallization medium, offers insights for designing more effective CK2 inhibitors (Hochscherf et al., 2017).
Role in Cellular Processes and Diseases
CK2, targeted by CK2-IN-4p, plays a crucial role in several physiological and pathological processes, including neoplastic, inflammatory, autoimmune, and infectious disorders. Its implication in human diseases, especially in cancer where it regulates almost all malignant hallmarks, makes CK2 an attractive target for therapeutic interventions. The development and optimization of CK2 inhibitors like CK2-IN-4p are crucial for dissecting CK2's role in these processes and potentially treating various human diseases, including cancers, infections, and neurological disorders (Borgo et al., 2021).
properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.46 |
IUPAC Name |
5-Isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydro-indeno[1,2-b]indole-9,10-dione |
InChI |
InChI=1S/C23H25NO3/c1-13(2)11-12-27-18-10-5-7-15-19(18)22-21(23(15)26)20-16(24(22)14(3)4)8-6-9-17(20)25/h5,7,10-11,14H,6,8-9,12H2,1-4H3 |
InChI Key |
IGWUYWFNHIJBBD-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(N(C(C)C)C3=C2C(C4=C3C(OC/C=C(C)/C)=CC=C4)=O)CCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CK2 IN-4p; CK2-IN 4p; CK2 IN 4p; CK2-IN-4p |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




